(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid
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Overview
Description
Preparation Methods
The synthesis of MCN 5652 involves a multi-step process starting from 2-phenylpyrrolidine and 4-methylthiomandelic acid. The synthetic route includes the following steps :
Formation of the pyrrolo-isoquinoline core: This involves the cyclization of 2-phenylpyrrolidine with 4-methylthiomandelic acid.
Functionalization: Introduction of the methylsulfanyl group to the phenyl ring.
Purification: Crystallization of the compound to obtain enantiomerically pure (+)-MCN 5652.
Industrial production methods for MCN 5652 are not widely documented, but the laboratory synthesis provides a foundation for scaling up the production process.
Chemical Reactions Analysis
MCN 5652 undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: The pyrrolo-isoquinoline core can be reduced under hydrogenation conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, electrophiles for substitution, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MCN 5652 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound for studying the inhibition of monoamine uptake.
Biology: Employed in research on neurotransmitter transporters and their role in various physiological processes.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin transporters.
Mechanism of Action
MCN 5652 exerts its effects by inhibiting the uptake of serotonin, norepinephrine, and dopamine. It binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets involved include the serotonin transporter, norepinephrine transporter, and dopamine transporter .
Comparison with Similar Compounds
MCN 5652 is compared with other serotonin reuptake inhibitors such as paroxetine and 11C-DASB. While paroxetine is also a potent serotonin reuptake inhibitor, MCN 5652 has a higher affinity for the serotonin transporter . 11C-DASB, another PET radiotracer, has lower nonspecific binding and faster plasma clearance compared to MCN 5652 . The unique aspect of MCN 5652 is its exceptionally high potency and selectivity for serotonin uptake inhibition.
Similar Compounds
- Paroxetine
- 11C-DASB
- Fluoxetine
- Sertraline
MCN 5652 stands out due to its high potency and specific applications in neuroimaging and research on serotonin transporters.
Properties
CAS No. |
96795-90-3 |
---|---|
Molecular Formula |
C19H22ClNO4S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid |
InChI |
InChI=1S/C19H21NS.ClHO4/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18;2-1(3,4)5/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3;(H,2,3,4,5)/t18-,19+;/m0./s1 |
InChI Key |
PBALTVQMQFVDBV-GRTNUQQKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.OCl(=O)(=O)=O |
SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.OCl(=O)(=O)=O |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.OCl(=O)(=O)=O |
109214-59-7 | |
Synonyms |
McN 5652 McN 5652-X-68 McN-5652 McN-5652-Z McN-5652-Z-68 MCN-5652Z68 |
Origin of Product |
United States |
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